3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one
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Overview
Description
3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This intermediate can be synthesized through the reaction of homoveratrylamine with aliphatic nitro compounds in polyphosphoric acid . The subsequent steps involve the formation of the pyridotriazinone ring through cyclization reactions, which may require specific catalysts and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinolones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols Major products formed from these reactions include isoquinolones, hydroxyl derivatives, and substituted aromatic compounds.
Scientific Research Applications
3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with sigma-2 receptors. Sigma-2 receptors are transmembrane proteins involved in various cellular processes, including calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate intracellular signaling pathways, leading to its observed pharmacological effects, such as analgesia and anti-inflammation .
Comparison with Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives and pyridotriazinone analogs. For example:
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline core but lacks the pyridotriazinone ring.
1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one: Another sigma-2 receptor ligand with a different substituent pattern. The uniqueness of 3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one lies in its combined structural features, which confer specific binding properties and pharmacological activities
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-11-14-8-10-24(13-15(14)12-18(17)29-2)20(26)7-6-16-21(27)25-9-4-3-5-19(25)23-22-16/h3-5,9,11-12H,6-8,10,13H2,1-2H3 |
InChI Key |
DYWVSEQPIBONHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NN=C4C=CC=CN4C3=O)OC |
Origin of Product |
United States |
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